molecular formula C11H8O4 B1365678 1,3-Dihydroxy-2-naphthoic acid CAS No. 3147-58-8

1,3-Dihydroxy-2-naphthoic acid

Cat. No. B1365678
CAS RN: 3147-58-8
M. Wt: 204.18 g/mol
InChI Key: USZZLTVYRPLBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Characterization of 1,3-Dihydroxy-2-naphthoic Acid

1,3-Dihydroxy-2-naphthoic acid, a derivative of naphthalene, is synthesized through various routes, including alkaline fusion and efficient dihydroxylation processes. The photocatalytic hydroxylation method using aqueous nano-TiO2 suspension is highlighted for its simplicity and eco-friendly approach. This compound's synthesis and characterization are crucial for further applications in scientific research, where its distinct chemical structure offers potential for diverse applications (Zhang You-lan, 2005).

Environmental and Analytical Applications

1,3-Dihydroxy-2-naphthoic acid and related naphthenic acids are significant in environmental studies, particularly in the analysis of oil sands naphthenic acids in environmental samples. Advances in mass spectrometric methods have enabled better characterization and understanding of these compounds' roles and impacts in aquatic environments. The development of reliable quantitative methods involving chromatography and internal standards is a focus area, aiming to assess the toxicity and environmental behavior of naphthenic acids more accurately (Headley et al., 2009; Kovalchik et al., 2017).

properties

IUPAC Name

1,3-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZZLTVYRPLBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456587
Record name 1,3-dihydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroxy-2-naphthoic acid

CAS RN

3147-58-8
Record name 1,3-dihydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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